molecular formula C7H13N3O2 B2732248 (5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione CAS No. 2567489-61-4

(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione

Cat. No. B2732248
CAS RN: 2567489-61-4
M. Wt: 171.2
InChI Key: OGJAXGKZQCIAJF-YFKPBYRVSA-N
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Description

The compound seems to be a derivative of 2-aminoethylamine, which is a type of organic compound containing both an amine and an alcohol functional group . These types of compounds are often used in the production of various pharmaceuticals and industrial chemicals .


Synthesis Analysis

While specific synthesis methods for “(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione” were not found, similar compounds such as those derived from tris-(2-aminoethyl)amine (TREN) have been synthesized using metal complexes . Another method involves the reaction of amines with acid halides to form substituted amides .


Molecular Structure Analysis

The molecular structure of similar compounds has been verified using techniques such as IR, 1H and 13C NMR, and elemental analysis .


Chemical Reactions Analysis

Amines, due to their unshared electron pair, can act as both bases and nucleophiles . They can react with acids to form ammonium salts, with acid halides to form substituted amides, and with aldehydes or ketones to form a reaction product .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, solubility, and boiling point have been reported .

Mechanism of Action

While the specific mechanism of action for “(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione” is not available, similar compounds such as 2-(2-aminoethylamino)ethanol have been studied for their ability to sorb CO2 by their primary amine and desorb CO2 by their secondary amine .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, N-(2-aminoethyl)ethanolamine, a similar compound, has been evaluated for use in food contact materials and was found to not raise a safety concern if migration does not exceed 0.05 mg/kg food .

Future Directions

The future directions for research and development of such compounds could involve further exploration of their potential uses in various industries, such as pharmaceuticals, industrial chemicals, and materials science .

properties

IUPAC Name

(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-2-5-6(11)10(4-3-8)7(12)9-5/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJAXGKZQCIAJF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(C(=O)N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione

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